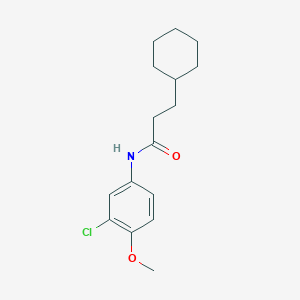![molecular formula C10H10ClF3N2O3S B5739566 N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5739566.png)
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide, also known as CGP 49823, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various physiological and pathological processes in the central nervous system (CNS).
作用機序
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide 49823 acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the CNS. mGluR5 plays a crucial role in modulating the release of glutamate, the primary excitatory neurotransmitter in the CNS. By blocking the activation of mGluR5, this compound 49823 reduces the release of glutamate and dampens the excitatory neurotransmission, leading to a decrease in the activity of the downstream signaling pathways.
Biochemical and Physiological Effects
This compound 49823 has been shown to have various biochemical and physiological effects in vitro and in vivo. It reduces the release of glutamate, inhibits the activation of downstream signaling pathways, and modulates the expression of various genes involved in CNS disorders. This compound 49823 has also been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, suggesting its therapeutic potential in these disorders.
実験室実験の利点と制限
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide 49823 has several advantages for lab experiments. It is a potent and selective antagonist of mGluR5, which allows for specific modulation of glutamatergic neurotransmission. This compound 49823 has also been extensively characterized in vitro and in vivo, providing a wealth of information on its pharmacological properties and physiological effects. However, this compound 49823 has some limitations for lab experiments. It has a short half-life and requires frequent administration, which can be challenging in long-term studies. This compound 49823 also has poor solubility in water, which can limit its use in certain experimental settings.
将来の方向性
For research include investigating its therapeutic potential in CNS disorders, exploring the molecular mechanisms underlying the pathophysiology of these disorders, and developing novel mGluR5 antagonists with improved pharmacological properties and therapeutic potential.
合成法
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide 49823 can be synthesized by a series of chemical reactions. The first step is the protection of glycine with a tert-butyloxycarbonyl (Boc) group. Then, the protected glycine is reacted with 4-chloro-3-(trifluoromethyl)aniline to form the corresponding amide. The final step involves the deprotection of the Boc group with trifluoroacetic acid and the addition of methanesulfonyl chloride to form the final product, this compound 49823.
科学的研究の応用
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide 49823 has been widely used in scientific research to study the role of mGluR5 in various CNS disorders, including anxiety, depression, schizophrenia, addiction, and neurodegenerative diseases. It has been shown to have therapeutic potential in these disorders by modulating the glutamatergic neurotransmission system. This compound 49823 has also been used to investigate the molecular mechanisms underlying the pathophysiology of these disorders.
特性
IUPAC Name |
2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O3S/c1-20(18,19)16(5-9(15)17)6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPGFEOZVTWSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5739489.png)
![ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)
![3-(3-hydroxypropyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5739507.png)
![N-[2-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5739513.png)
![4-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)benzamide](/img/structure/B5739520.png)

![4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5739540.png)
![[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile](/img/structure/B5739556.png)

![2-{[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739565.png)
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5739574.png)

